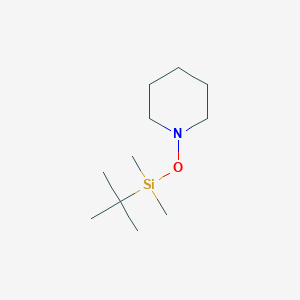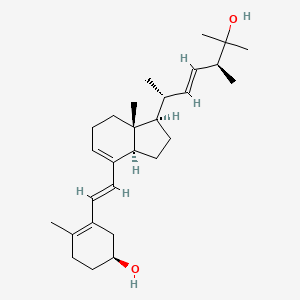
(S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol is a complex organic compound with a unique structure that includes multiple chiral centers and a variety of functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol involves multiple steps, including the formation of the cyclohexene ring, the introduction of the hydroxyl group, and the construction of the complex side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Hydrochloric acid, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bonds can produce saturated hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biology, this compound may be studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules. It could be used in assays to investigate its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. Research may focus on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for specific industrial applications.
作用機序
The mechanism of action of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Retinol: A similar compound with a simpler structure, known for its role in vision and skin health.
Retinoic Acid: Another related compound with significant biological activity, used in the treatment of acne and other skin conditions.
Beta-Carotene: A precursor to retinol, found in many fruits and vegetables, with antioxidant properties.
Uniqueness
The uniqueness of (S)-3-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol lies in its complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C28H44O2 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h8-9,11-13,20-21,24-26,29-30H,7,10,14-18H2,1-6H3/b11-9+,13-12+/t20-,21+,24+,25-,26+,28-/m1/s1 |
InChIキー |
JHUXOBAXGKZMMP-KPMUALTNSA-N |
異性体SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C |
正規SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


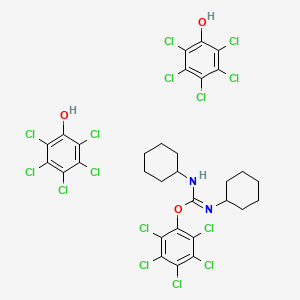
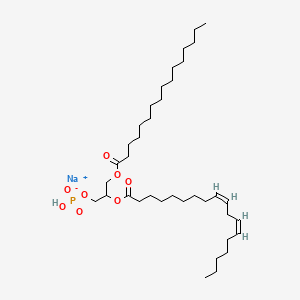
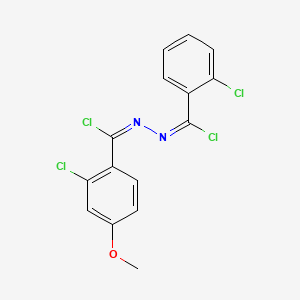
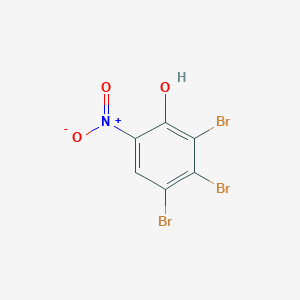
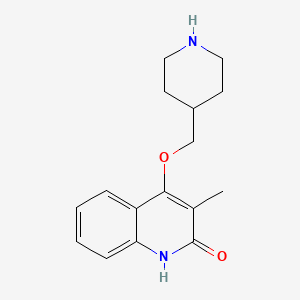
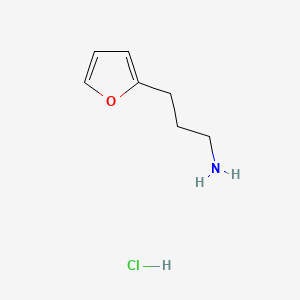
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
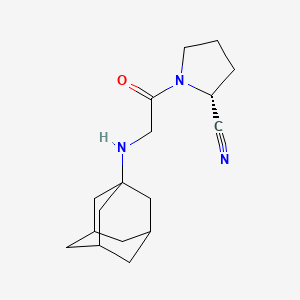
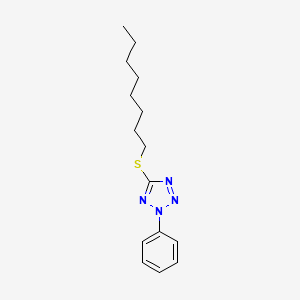
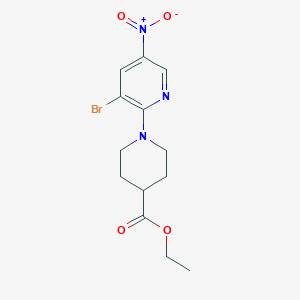
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)

